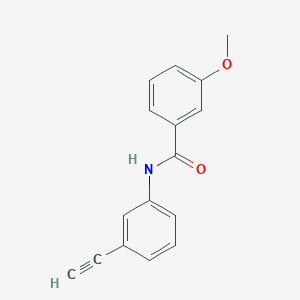![molecular formula C17H15N3OS2 B5875208 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer.
Mecanismo De Acción
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, which is necessary for cancer cell growth and proliferation. By inhibiting this process, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide effectively starves cancer cells of the nutrients they need to survive.
Biochemical and Physiological Effects:
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also highly specific for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer cell proliferation. However, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has some limitations as well. It can be difficult to administer in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
Direcciones Futuras
There are several future directions for research involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more effective delivery methods for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, such as nanoparticles or liposomes. Another area of research is the development of combination therapies involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide and other cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in cancer cells. Overall, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has significant potential as a therapeutic agent against cancer, and further research is needed to fully explore its potential.
Métodos De Síntesis
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea and propionyl chloride. The final product is obtained by purification through column chromatography.
Aplicaciones Científicas De Investigación
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential as a therapeutic agent against cancer. Studies have shown that N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity in cancer cells, leading to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
Propiedades
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)19-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)23-16/h3-10H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARKXCHCGEJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

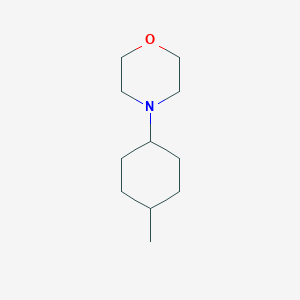
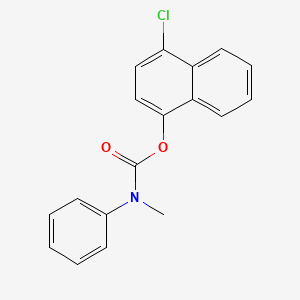
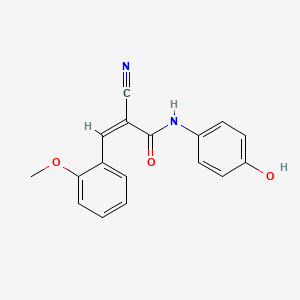
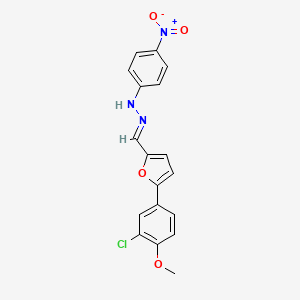
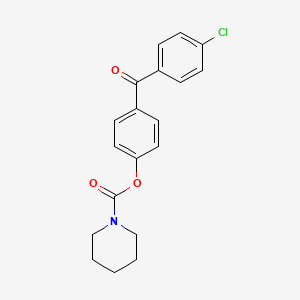
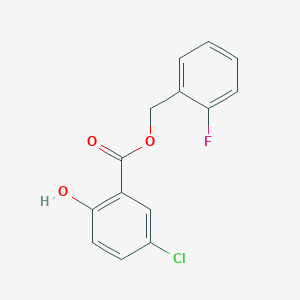
![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
![2-[5-(aminocarbonyl)-2-chlorophenyl]-1,3-dioxo-5-isoindolinecarboxylic acid](/img/structure/B5875202.png)

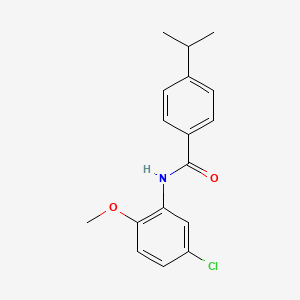
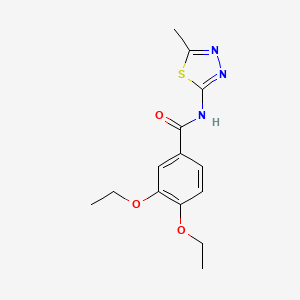
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)
